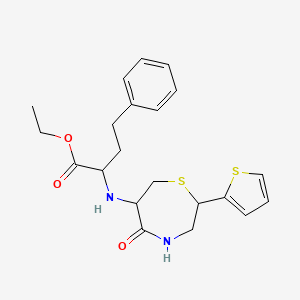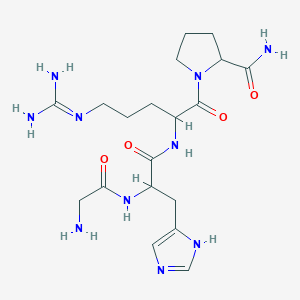
(Tyr65,Phe67)-C5a (65-74) (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tyr65,Phe67)-C5a (65-74) (human) is a synthetic peptide derived from the human complement component C5a. This peptide is a fragment of the larger C5a protein, which plays a crucial role in the immune response by acting as a potent inflammatory mediator. The specific sequence (65-74) indicates the amino acid residues from the 65th to the 74th position in the C5a protein, with tyrosine (Tyr) at position 65 and phenylalanine (Phe) at position 67.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr65,Phe67)-C5a (65-74) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of (Tyr65,Phe67)-C5a (65-74) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized for yield and purity, with stringent quality control measures in place to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(Tyr65,Phe67)-C5a (65-74) (human) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce specific amino acid substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or disulfides, while reduction will yield free thiol groups.
Aplicaciones Científicas De Investigación
(Tyr65,Phe67)-C5a (65-74) (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in the immune response and inflammation.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive inflammation.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of (Tyr65,Phe67)-C5a (65-74) (human) involves its interaction with the C5a receptor (C5aR) on the surface of immune cells. Upon binding to C5aR, the peptide activates intracellular signaling pathways that lead to the release of pro-inflammatory cytokines and chemokines. This results in the recruitment and activation of immune cells at the site of inflammation.
Comparación Con Compuestos Similares
(Tyr65,Phe67)-C5a (65-74) (human) can be compared with other C5a-derived peptides and analogs:
C5a (1-74): The full-length C5a protein, which has a broader range of biological activities.
C5a (65-74): The same fragment without the specific substitutions at positions 65 and 67.
C5aR Antagonists: Compounds that block the interaction between C5a and its receptor, used to study the role of C5a in inflammation.
The uniqueness of (Tyr65,Phe67)-C5a (65-74) (human) lies in its specific sequence and modifications, which can provide insights into the structure-activity relationships of C5a and its receptor interactions.
Propiedades
Fórmula molecular |
C55H85N15O16S |
|---|---|
Peso molecular |
1244.4 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C55H85N15O16S/c1-30(2)24-39(47(78)62-28-44(74)63-38(54(85)86)13-9-22-61-55(59)60)67-49(80)36(18-19-43(58)73)65-50(81)37(20-23-87-3)66-52(83)41(27-45(75)76)69-48(79)35(12-7-8-21-56)64-51(82)40(26-31-10-5-4-6-11-31)68-53(84)42(29-71)70-46(77)34(57)25-32-14-16-33(72)17-15-32/h4-6,10-11,14-17,30,34-42,71-72H,7-9,12-13,18-29,56-57H2,1-3H3,(H2,58,73)(H,62,78)(H,63,74)(H,64,82)(H,65,81)(H,66,83)(H,67,80)(H,68,84)(H,69,79)(H,70,77)(H,75,76)(H,85,86)(H4,59,60,61) |
Clave InChI |
ZEWLJLWJGKUOCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)
![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)






![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)

![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)



